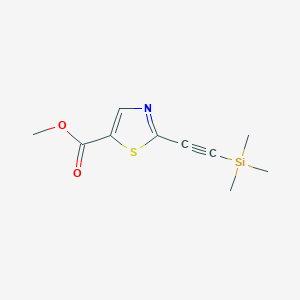
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate is an organic compound characterized by the presence of a trimethylsilylethynyl group attached to a thiazole ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an ethynyl group. The compound’s structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1,3-thiazole-5-carboxylate with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions: Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted thiazoles.
科学的研究の応用
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilylethynyl group can stabilize intermediary carbocations, facilitating electrophilic addition reactions. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, making it a versatile tool in research and development.
類似化合物との比較
Trimethylsilylacetylene: Shares the trimethylsilylethynyl group but lacks the thiazole ring.
2-(Trimethylsilylethynyl)pyridine: Contains a pyridine ring instead of a thiazole ring.
Triisopropyl(trimethylsilylethynyl)silane: Features a similar ethynyl group but with different substituents on the silicon atom.
Uniqueness: Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate is unique due to the combination of the trimethylsilylethynyl group and the thiazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C10H13NO2SSi |
|---|---|
分子量 |
239.37 g/mol |
IUPAC名 |
methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H13NO2SSi/c1-13-10(12)8-7-11-9(14-8)5-6-15(2,3)4/h7H,1-4H3 |
InChIキー |
HADLQMKCGSCMEH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(S1)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
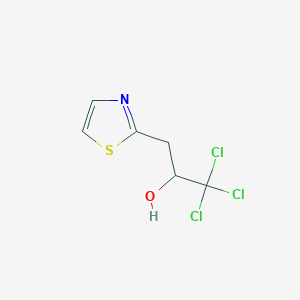
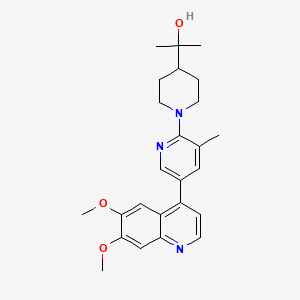
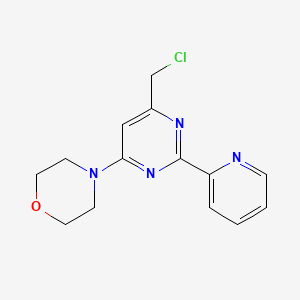
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
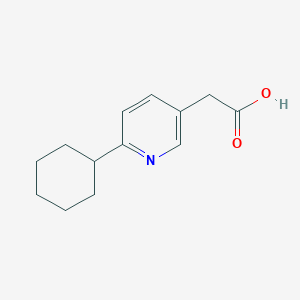
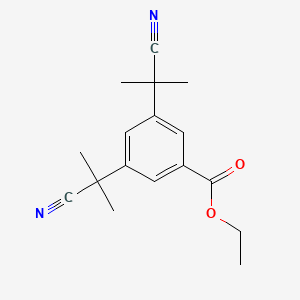
![Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)
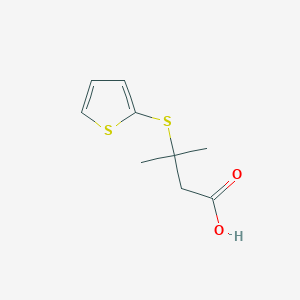
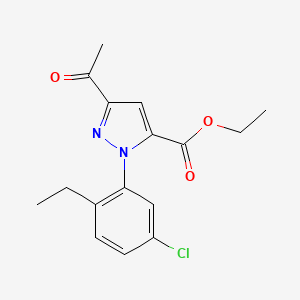
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)
